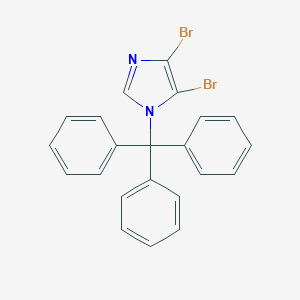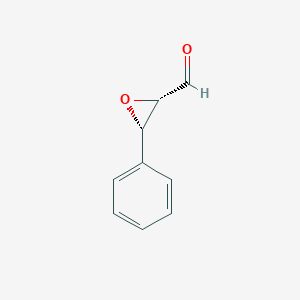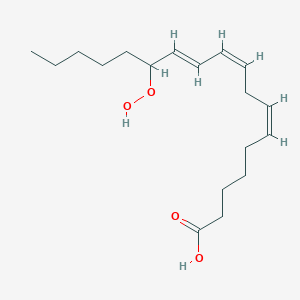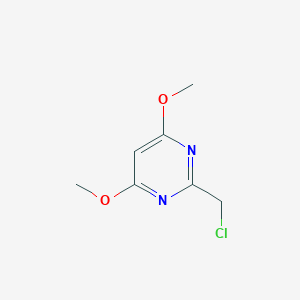
(2-Nitro-4-azidophenyl)deacetylcolchicine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(2-Nitro-4-azidophenyl)deacetylcolchicine, commonly known as NAC, is a synthetic derivative of colchicine. It is a potent inhibitor of microtubule assembly and has been extensively studied for its potential applications in cancer research.
Wirkmechanismus
NAC acts by binding to the colchicine binding site on tubulin, thereby preventing microtubule assembly. This disrupts the normal function of microtubules, which are essential for cell division and intracellular transport. In cancer cells, NAC induces apoptosis by disrupting microtubule assembly and inhibiting cell division.
Biochemical and Physiological Effects:
NAC has been shown to have a number of biochemical and physiological effects. It has been shown to inhibit the growth of cancer cells in vitro and in vivo, and to induce apoptosis in cancer cells. NAC has also been shown to inhibit angiogenesis, the formation of new blood vessels that is necessary for tumor growth. In addition, NAC has been shown to have anti-inflammatory effects, and may be useful in the treatment of inflammatory diseases such as rheumatoid arthritis.
Vorteile Und Einschränkungen Für Laborexperimente
One of the advantages of NAC is its potent activity against cancer cells, which makes it a promising candidate for cancer therapy. NAC can also be conjugated to various molecules and targeted to specific cells or tissues, which may improve its efficacy and reduce side effects. However, NAC is a highly toxic compound, and care must be taken when handling it in the laboratory. In addition, NAC has not yet been tested in clinical trials, and its safety and efficacy in humans are not yet known.
Zukünftige Richtungen
There are several future directions for research on NAC. One area of research is the development of targeted drug delivery systems using NAC. This may involve conjugating NAC to specific molecules that can target cancer cells or other specific tissues. Another area of research is the development of combination therapies using NAC and other drugs. NAC may be used in combination with other microtubule inhibitors or other anti-cancer drugs to enhance their efficacy. Finally, further research is needed to determine the safety and efficacy of NAC in humans, and to develop clinical trials to test its potential as a cancer therapy.
Synthesemethoden
NAC can be synthesized by reacting 2-nitro-4-bromoaniline with deacetylcolchicine in the presence of sodium azide. The resulting compound is then purified using column chromatography.
Wissenschaftliche Forschungsanwendungen
NAC has been studied extensively for its potential applications in cancer research. It has been shown to induce apoptosis in cancer cells by disrupting microtubule assembly and inhibiting cell division. NAC has also been studied for its potential use in drug delivery systems, as it can be conjugated to various molecules and targeted to specific cells or tissues.
Eigenschaften
CAS-Nummer |
111348-67-5 |
|---|---|
Molekularformel |
C26H25N5O7 |
Molekulargewicht |
519.5 g/mol |
IUPAC-Name |
(7S)-7-(4-azido-2-nitroanilino)-1,2,3,10-tetramethoxy-6,7-dihydro-5H-benzo[a]heptalen-9-one |
InChI |
InChI=1S/C26H25N5O7/c1-35-22-10-7-16-17(13-21(22)32)18(28-19-9-6-15(29-30-27)12-20(19)31(33)34)8-5-14-11-23(36-2)25(37-3)26(38-4)24(14)16/h6-7,9-13,18,28H,5,8H2,1-4H3/t18-/m0/s1 |
InChI-Schlüssel |
YCPQIXRBKDPYIA-SFHVURJKSA-N |
Isomerische SMILES |
COC1=CC=C2C(=CC1=O)[C@H](CCC3=CC(=C(C(=C32)OC)OC)OC)NC4=C(C=C(C=C4)N=[N+]=[N-])[N+](=O)[O-] |
SMILES |
COC1=CC=C2C(=CC1=O)C(CCC3=CC(=C(C(=C32)OC)OC)OC)NC4=C(C=C(C=C4)N=[N+]=[N-])[N+](=O)[O-] |
Kanonische SMILES |
COC1=CC=C2C(=CC1=O)C(CCC3=CC(=C(C(=C32)OC)OC)OC)NC4=C(C=C(C=C4)N=[N+]=[N-])[N+](=O)[O-] |
Andere CAS-Nummern |
111348-67-5 |
Synonyme |
(2-nitro-4-azidophenyl)deacetylcolchicine NAP-DAC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![(7S,9S)-7-[(2R,4S,5S,6S)-4-amino-5-hydroxy-6-methyloxan-2-yl]oxy-6,9,11-trihydroxy-9-(2-hydroxyacetyl)-4-methoxy-8,10-dihydro-7H-tetracene-5,12-dione;(6S,8S,9S,10R,11S,13S,14S,17R)-11,17-dihydroxy-17-(2-hydroxyacetyl)-6,10,13-trimethyl-7,8,9,11,12,14,15,16-octahydro-6H-cyclopenta[a]phenanthren-3-one;methyl (9R,10S,11R,12R,19R)-11-acetyloxy-12-ethyl-4-[(13S,15R,17S)-17-ethyl-17-hydroxy-13-methoxycarbonyl-1,11-diazatetracyclo[13.3.1.04,12.05,10]nonadeca-4(12),5,7,9-tetraen-13-yl]-8-formyl-10-hydroxy-5-methoxy-8,16-diazapentacyclo[10.6.1.01,9.02,7.016,19]nonadeca-2,4,6,13-tetraene-10-carboxylate](/img/structure/B58507.png)



![3,7-Bis[(acetyloxy)methyl]-2,8-dimethoxy-4,6-dipropylpyrido[3,2-g]quinoline-5,10-dione](/img/structure/B58512.png)
![6-Fluoro-7-(piperazin-1-yl)-9-cyclopropylisothiazolo[5,4-b]quinoline-3,4(2H,9H)-dione](/img/structure/B58513.png)





